molecular formula C15H19Cl2NO2 B8723496 Tert-butyl 3-(3,5-dichlorophenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(3,5-dichlorophenyl)pyrrolidine-1-carboxylate

Cat. No. B8723496
M. Wt: 316.2 g/mol
InChI Key: RSGUSZSQAFVNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143297B2

Procedure details

Synthesized according to General procedure 3. To a stirred solution of tert-butyl 4-(3,5-dichlorophenyl)-2-methoxypyrrolidine-1-carboxylate (20 g, 0.058 mol) in acetic acid (200 mL) under N2 at 0° C. was added sodium borohydride (4.37 g, 0.116 mol) in portions over 20 minutes. The resulting solution was allowed to warm to RT and then stirred at RT for 1 hour. The reaction mixture was slowly poured into 2 M aqueous NaOH solution (500 mL) and extracted with ethyl acetate (3×500 mL). The combined organic extracts were dried over Na2SO4, filtered through a pad of Celite and then concentrated under reduced pressure to afford tert-butyl-3-(3,5-dichlorophenyl)pyrrolidine-1-carboxylate as a brown oil (18.3 g, 0.058 mol, 100% yield). 1H-NMR (400 MHz, CDCl3) δ 7.28-7.24 (m, 1H), 7.13 (d, J=1.3 Hz, 2H), 3.80-3.76 (m, 1H), 3.65 (t, J=8.4 Hz, 1H), 3.56 (t, J=8.1 Hz, 1H), 3.46-3.39 (m, 1H), 3.35-3.23 (m, 1H), 2.27 (d, J=4.3 Hz, 1H), 2.01-1.93 (m, 1H) and 1.51 (s, 9H) ppm.
Name
tert-butyl 4-(3,5-dichlorophenyl)-2-methoxypyrrolidine-1-carboxylate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:13][N:12]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH:11](OC)[CH2:10]2)[CH:5]=[C:6]([Cl:8])[CH:7]=1.[BH4-].[Na+].[OH-].[Na+]>C(O)(=O)C>[C:17]([O:16][C:14]([N:12]1[CH2:11][CH2:10][CH:9]([C:4]2[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[CH:3]=2)[CH2:13]1)=[O:15])([CH3:20])([CH3:18])[CH3:19] |f:1.2,3.4|

Inputs

Step One
Name
tert-butyl 4-(3,5-dichlorophenyl)-2-methoxypyrrolidine-1-carboxylate
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C1CC(N(C1)C(=O)OC(C)(C)C)OC
Name
Quantity
4.37 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C1=CC(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.058 mol
AMOUNT: MASS 18.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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